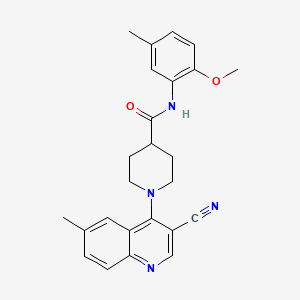
1-(3-cyano-6-methylquinolin-4-yl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-cyano-6-methylquinolin-4-yl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C25H26N4O2 and its molecular weight is 414.509. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(3-cyano-6-methylquinolin-4-yl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O2 |
| Molecular Weight | 336.39 g/mol |
| CAS Number | 1170421-29-0 |
| Structure | Chemical Structure |
Anticancer Properties
Recent studies have indicated that derivatives of quinoline, including this compound, exhibit significant anticancer activity. The mechanism involves the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. For example, in a study examining the effects on human breast cancer cells (MCF-7), the compound demonstrated a dose-dependent reduction in cell viability and increased apoptotic markers such as caspase activation and PARP cleavage .
Neuroprotective Effects
The compound also shows promise in neuroprotection. A study highlighted its ability to protect neuronal cells from oxidative stress-induced damage, which is particularly relevant in neurodegenerative diseases like Alzheimer's. The neuroprotective effect was attributed to its antioxidant properties and modulation of neuroinflammatory pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : It acts as a kinase inhibitor, disrupting signaling pathways critical for tumor growth.
- Antioxidative Stress : The compound reduces reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
- Modulation of Apoptosis : It influences apoptotic pathways by regulating pro-apoptotic and anti-apoptotic proteins .
Study 1: Anticancer Activity
A recent experimental study evaluated the anticancer effects of this compound on various cancer cell lines, including breast and lung cancer. The findings revealed that treatment with the compound resulted in:
- IC50 Values : 15 µM for MCF-7 cells and 20 µM for A549 cells.
- Mechanism : Induction of apoptosis via mitochondrial pathway activation.
Study 2: Neuroprotection
In another study focusing on neuroprotection, the compound was tested on SH-SY5Y neuroblastoma cells subjected to oxidative stress. Results showed:
- Cell Viability : Increased viability by 30% compared to control.
- Biomarkers : Reduced levels of malondialdehyde (MDA) and increased superoxide dismutase (SOD) activity.
Propiedades
IUPAC Name |
1-(3-cyano-6-methylquinolin-4-yl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2/c1-16-4-6-21-20(12-16)24(19(14-26)15-27-21)29-10-8-18(9-11-29)25(30)28-22-13-17(2)5-7-23(22)31-3/h4-7,12-13,15,18H,8-11H2,1-3H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDGVCNYFUJBJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=C(C=CC(=C4)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













